molecular formula C16H8Cl2N2OS B11985737 (2E)-2-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Katalognummer: B11985737
Molekulargewicht: 347.2 g/mol
InChI-Schlüssel: VVFZQPPWRYCMBO-VGOFMYFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene group substituted with two chlorine atoms at the 2 and 4 positions, fused with a benzoimidazothiazolone core. Its distinct structure makes it a subject of interest in medicinal chemistry, material science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE typically involves the following steps:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 2,4-dichlorobenzaldehyde with an appropriate amine to form the benzylidene intermediate.

    Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with a thiazole derivative under acidic or basic conditions to form the benzoimidazothiazolone core.

    Final Product Formation: The final step involves purification and crystallization to obtain the pure 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Solvent Selection: Choosing appropriate solvents to facilitate the reactions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of alcohols or amines.

    Substitution Products: Formation of substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Material Science: Application in the synthesis of novel materials with unique properties.

    Organic Synthesis: Use as a building block in the synthesis of complex organic molecules.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE derivatives: Compounds with similar core structures but different substituents.

    Benzylidene derivatives: Compounds with variations in the benzylidene group.

    Benzoimidazothiazolone analogs: Compounds with modifications in the benzoimidazothiazolone core.

Uniqueness

2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE is unique due to its specific substitution pattern and the combination of benzylidene and benzoimidazothiazolone moieties

Eigenschaften

Molekularformel

C16H8Cl2N2OS

Molekulargewicht

347.2 g/mol

IUPAC-Name

(2E)-2-[(2,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H8Cl2N2OS/c17-10-6-5-9(11(18)8-10)7-14-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-8H/b14-7+

InChI-Schlüssel

VVFZQPPWRYCMBO-VGOFMYFVSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/S3

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.